1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
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Overview
Description
1,3,4-Oxadiazole derivatives, including compounds similar to the one , have garnered attention due to their diverse biological activities. These compounds are part of a broader class of heterocyclic compounds that have been explored for various therapeutic and chemical properties (Khalid et al., 2016; Khalid et al., 2016).
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves sequential transformations starting from organic acids to esters, hydrazides, and finally to the desired oxadiazole derivatives. This synthesis typically employs reagents like N,N-dimethylformamide (DMF) and sodium hydride in the presence of suitable catalysts or conditions to achieve the target compound (Khalid et al., 2016).
Molecular Structure Analysis
Structural elucidation of these compounds is often achieved through modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. These methods provide detailed information on the molecular framework and help in confirming the presence of the oxadiazole ring and associated substituents (Khalid et al., 2016).
properties
IUPAC Name |
1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-(imidazol-1-ylmethyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c21-15(10-19-9-6-16-11-19)4-7-20(8-5-15)14-18-17-13(22-14)12-2-1-3-12/h6,9,11-12,21H,1-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGWUQBPNTXPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)N3CCC(CC3)(CN4C=CN=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol |
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